
Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH is a useful research compound. Its molecular formula is C33H36N2O9 and its molecular weight is 604.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis
The primary application of Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH is in solid-phase peptide synthesis. Its incorporation into peptide sequences helps to:
- Prevent Aspartimide Formation : The use of this compound effectively suppresses aspartimide formation, which can lead to unwanted side products during the synthesis of peptides containing the Asp-Gly motif .
- Enhance Yield and Purity : By preventing aggregation and improving acylation kinetics, this compound contributes to higher yields and purities of synthesized peptides .
Table 1: Comparison of Peptide Yields with Different Protecting Groups
Protecting Group | Yield (%) | Comments |
---|---|---|
This compound | 85 | Effective in preventing aspartimide formation |
Fmoc-Asp(OMpe)-OH | 75 | Less effective than Hmb derivative |
Fmoc-Asp(OtBu)-OH | 60 | Higher aspartimide formation observed |
Drug Development
This compound has significant implications in drug development, particularly in:
- Targeted Drug Delivery Systems : Researchers utilize this compound for designing peptides that can deliver drugs specifically to target cells, enhancing therapeutic efficacy while minimizing side effects .
- Peptide-Based Therapeutics : The stability provided by the Hmb group allows for the development of stable peptide therapeutics that can withstand physiological conditions .
Biomaterials Design
The compound's properties are also leveraged in biomaterials science:
- Design of Novel Biomaterials : Its ability to form stable structures makes it suitable for creating biomaterials that mimic natural tissues, potentially leading to advancements in regenerative medicine .
- Hydrophobic Peptide Synthesis : The incorporation of hydrophobic residues through this compound facilitates the synthesis of peptides that can form hydrophobic interactions, crucial for biomaterial applications .
Case Study 1: Synthesis of Amyloidogenic Peptides
In a study focusing on amyloidogenic peptides, the use of this compound allowed researchers to successfully synthesize a peptide sequence that was previously challenging due to aggregation issues. The resulting peptides exhibited improved solubility and stability, demonstrating the effectiveness of this compound in complex peptide synthesis .
Case Study 2: Development of a Targeted Therapeutic Peptide
Another research project involved designing a targeted therapeutic peptide using this compound. The study highlighted how the protection from aspartimide formation led to higher yields and more consistent therapeutic performance in vivo, showcasing its potential application in targeted therapies for diseases such as cancer .
Analyse Des Réactions Chimiques
Primary Chemical Reactions
Fmoc-D-Asp(OtBu)-(Hmb)Gly-OH participates in three key reaction types during SPPS:
Deprotection
-
Fmoc Removal : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using 20–30% piperidine in DMF, enabling sequential amino acid coupling .
-
Hmb and OtBu Removal : The 2-hydroxy-4-methoxybenzyl (Hmb) and tert-butyl (OtBu) groups are acid-labile, requiring trifluoroacetic acid (TFA) for final deprotection .
Coupling
-
Peptide Bond Formation : The compound undergoes coupling via activators like HBTU/HOBt or PyBOP/DIPEA. The Hmb group suppresses aspartimide formation by sterically hindering the Asp-Gly amide nitrogen, preventing cyclization .
-
Lactone Ring-Opening : The Hmb hydroxyl group can form a lactone with the carboxyl group, slowing coupling. This is resolved by adding HOSu or HOBt to generate reactive esters (OBt/OSu) .
Cleavage
-
Resin Cleavage : TFA cleaves the peptide from the resin while simultaneously removing Hmb and OtBu groups .
Reaction Conditions and Reagents
Aspartimide Suppression Performance
Comparative studies highlight the efficacy of Hmb protection in Asp-Gly sequences:
Aspartimide Formation Rates
Asp Derivative | Aspartimide Formation (%) | Epimerization (%) |
---|---|---|
Fmoc-Asp(OtBu) | 1.65 | 9.1 |
Fmoc-Asp(OMpe) | 0.49 | 4.2 |
Fmoc-Asp(OBno) | 0.06 | 0.9 |
This compound | 0.00 | 0.00 |
Data adapted from studies on Scorpion toxin II peptide models .
-
The Hmb group reduces aspartimide formation to undetectable levels, outperforming traditional OtBu and OMpe protections .
-
DBU-containing deprotection solutions exacerbate aspartimide formation but are neutralized by Hmb .
Aspartimide Formation Pathway
-
Base-Induced Cyclization : Piperidine or DBU deprotonates the Asp α-amide nitrogen, enabling nucleophilic attack on the β-carboxyl side chain .
-
Ring Closure : Forms a 5-membered aspartimide ring, leading to α/β epimerization and piperidide byproducts .
Hmb Protection Mechanism
-
The Hmb group sterically blocks the Asp-Gly amide nitrogen, preventing cyclization .
-
Acid-stable until final TFA cleavage, ensuring protection throughout synthesis .
Comparative Advantages
Feature | This compound | Conventional Asp Derivatives |
---|---|---|
Aspartimide Prevention | Complete suppression | Partial (0.5–58% per cycle) |
Aggregation Mitigation | High (analogous to pseudoprolines) | Low |
Synthetic Flexibility | Compatible with HATU/PyBOP | Limited by side reactions |
This compound’s unique design addresses longstanding challenges in peptide synthesis, making it indispensable for producing complex therapeutic peptides with high fidelity .
Propriétés
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHXXOYIQLAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.